

2,4-Dihydroxy-3-nitropyridine molecular structure

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Compound of Interest

Compound Name: 2,4-Dihydroxy-3-nitropyridine

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An In-depth Technical Guide to the Molecular Structure, Synthesis, and Applications of **2,4-Dihydroxy-3-nitropyridine**

Abstract

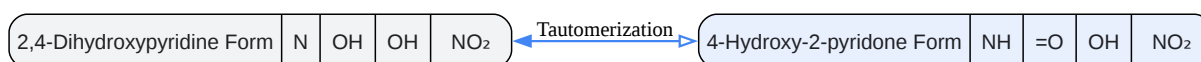
2,4-Dihydroxy-3-nitropyridine is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique electronic and structural characteristics, arising from the interplay of hydroxyl and nitro functional groups on a pyridine scaffold, make it a subject of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its molecular structure, tautomeric forms, synthesis protocols, and key applications, grounded in established scientific literature.

Core Molecular Structure and Physicochemical Properties

The molecular architecture of **2,4-dihydroxy-3-nitropyridine** is foundational to its chemical behavior and utility. The central feature is a pyridine ring, an aromatic heterocycle that is inherently electron-deficient. This characteristic is significantly amplified by the presence of a strongly electron-withdrawing nitro group ($-\text{NO}_2$) at the 3-position. In contrast, the hydroxyl groups ($-\text{OH}$) at the 2- and 4-positions exert an electron-donating effect through resonance, creating a molecule with distinct regions of electrophilicity and nucleophilicity.

Tautomerism: The Pyridone-Pyridinol Equilibrium

A critical aspect of the structure of **2,4-dihydroxy-3-nitropyridine** is its existence in multiple tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. While it can be named as a dihydroxy-pyridine, spectroscopic evidence and chemical reactivity confirm that the equilibrium heavily favors the pyridone tautomers. The most stable form is the 4-hydroxy-3-nitro-1H-pyridin-2-one structure.[1][2] This phenomenon is common in 2- and 4-hydroxypyridines, where the keto-enol tautomerism results in the more stable amide-like pyridone form.[3] The presence of water can further shift the equilibrium toward the pyridone form through stabilizing hydrogen bonds.[3]



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Caption: Tautomeric equilibrium of **2,4-dihydroxy-3-nitropyridine**.

Physicochemical Data

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of **2,4-Dihydroxy-3-nitropyridine**

Property	Value / Description	Source(s)
Molecular Formula	C ₅ H ₄ N ₂ O ₄	[2][4]
Molecular Weight	156.10 g/mol	[4][5]
Appearance	Yellow or light tan crystalline powder	[5][6]
Melting Point	~264-265 °C (with decomposition)	[4][5]
Solubility	Soluble in DMSO, Acetone; sparingly soluble in other organic solvents.	[1]
CAS Number	89282-12-2	[1][2][4][7][8][9]

Caution: Differential Scanning Calorimetry (DSC) data indicates a significant exothermic reaction near its melting point, advising against heating the substance above 160°C.[6][10]

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of **2,4-dihydroxy-3-nitropyridine** is achieved through the direct nitration of 2,4-dihydroxypyridine.[6][10][11] This electrophilic aromatic substitution reaction is carefully controlled to ensure selective nitration at the C-3 position, which is highly activated by the ortho- and para-directing hydroxyl groups.

Standard Laboratory Synthesis Protocol

This protocol is a self-validating system where reaction progress and product purity are monitored at key stages.

Expertise & Causality:

- **Reagent Choice:** Concentrated sulfuric acid is not merely a solvent but a crucial component that protonates nitric acid, generating the highly reactive nitronium ion (NO₂⁺), the active electrophile.

- **Temperature Control:** The reaction is highly exothermic. Maintaining a low temperature (0-5°C) is critical to prevent unwanted side reactions, such as over-nitration or oxidative degradation of the pyridine ring.
- **Quenching:** Pouring the reaction mixture into ice water serves a dual purpose: it immediately halts the reaction and precipitates the product, which has low solubility in the resulting acidic aqueous medium.

Step-by-Step Methodology:

- **Preparation:** In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C using an ice-salt bath.
- **Substrate Addition:** Slowly add 2,4-dihydroxypyridine portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.
- **Nitration:** Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over a period of at least one hour, maintaining the internal temperature below 5°C.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at a low temperature for an additional 2-3 hours. The reaction's completion can be monitored by Thin Layer Chromatography (TLC).
- **Workup & Isolation:** Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
- **Purification:** Collect the resulting yellow precipitate by filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid.
- **Drying:** Dry the purified product under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.^[10]

Spectroscopic Elucidation

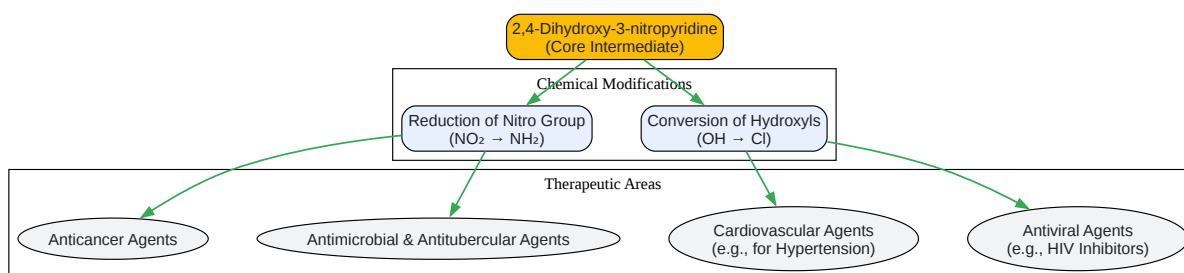
Structural confirmation of the synthesized **2,4-dihydroxy-3-nitropyridine** is unequivocally established through a combination of spectroscopic methods.

- **¹H NMR Spectroscopy:** In a solvent like DMSO-d₆, the proton NMR spectrum typically shows characteristic signals for the two protons on the pyridine ring and the protons of the hydroxyl/amine groups. For example, reported shifts include peaks around 12.42 ppm (br s, 1H), 11.87 ppm (s, 1H), 7.42 ppm (d, J=7.0 Hz, 1H), and 6.00 ppm (d, J=7.2 Hz, 1H).[\[5\]](#)
- **¹³C NMR Spectroscopy:** The ¹³C NMR spectrum provides evidence for the five carbon atoms in the molecule, with chemical shifts indicating their electronic environment (e.g., shifts around 161.3, 156.9, 138.8, 128.2, and 98.7 ppm).[\[5\]](#)
- **Infrared (IR) Spectroscopy:** IR analysis is critical for identifying key functional groups. Characteristic absorption bands are observed for O-H stretching (~3195 cm⁻¹), C=O stretching from the pyridone tautomer (~1689 cm⁻¹), and C=C bond vibrations (~1617 cm⁻¹).[\[6\]](#)[\[10\]](#)
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, with an expected value for [M+H]⁺ of approximately 157.0249.[\[5\]](#)

Applications in Drug Development and Research

2,4-Dihydroxy-3-nitropyridine is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate.[\[2\]](#) Its functional groups provide reactive handles for constructing more complex molecular frameworks.

Authoritative Grounding: The utility of nitropyridines as precursors for a wide range of bioactive heterocyclic systems, including those with antitumor and antiviral activities, is well-documented.[\[12\]](#) Pyridine derivatives are found in approximately 14% of FDA-approved N-heterocyclic drugs, highlighting the importance of this structural motif.[\[12\]](#)



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Caption: Synthetic utility of **2,4-dihydroxy-3-nitropyridine** in drug discovery.

Key Applications:

- Cardiovascular Drugs: It serves as a key intermediate in the synthesis of adenosine analogs used to treat hypertension and myocardial ischemia.[6][11]
- Antimicrobial Agents: The structure is a valuable building block for developing novel antitubercular and broad-spectrum antimicrobial compounds.[4]
- Oncology and Virology: The functionalized pyridine ring is a common scaffold in the development of kinase inhibitors for cancer therapy and agents targeting viral replication, such as HIV.[13][14]

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